Cndac - 135598-68-4

Cndac

Catalog Number: EVT-283478
CAS Number: 135598-68-4
Molecular Formula: C10H12N4O4
Molecular Weight: 252.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CNDAC is a novel synthetic deoxycytidine analogue designed as a mechanism-based DNA-strand-breaking agent. [] It is classified as an antitumor nucleoside antimetabolite. [] CNDAC has demonstrated potent antitumor activity against a broad spectrum of human tumor cells in both in vitro and in vivo studies. [, ] It is currently under investigation for its potential therapeutic applications in treating various cancers, including acute myeloid leukemia, myelodysplastic syndromes, and solid tumors. [, , ] CNDAC is the active metabolite of sapacitabine, an orally bioavailable prodrug currently in clinical trials. [, , ]

Future Directions
  • Clinical Development: Further clinical trials are crucial to fully evaluate the safety and efficacy of CNDAC and sapacitabine in various cancer types, particularly those with HR deficiencies. [, ]
  • Biomarker Development: Identifying biomarkers that can predict sensitivity to CNDAC, such as HR deficiency status or expression levels of CDA and other metabolic enzymes, is critical for selecting appropriate patient populations for therapy. [, , ]
  • Drug Delivery Systems: Developing improved drug delivery systems, such as liposomal formulations, could enhance CNDAC's therapeutic efficacy by improving its pharmacokinetic properties and targeting it to tumor sites, as explored with its derivative DPP-CNDAC. [, , ]
  • Mechanistic Studies: Further investigation into the detailed mechanisms of CNDAC's interactions with DNA replication and repair machinery, as well as its impact on cell cycle regulation, will be valuable for optimizing its therapeutic use. [, , ]
  • Combination Therapies: Exploration of novel combination therapies with CNDAC and agents targeting specific DNA repair pathways or cell cycle checkpoints holds promise for enhancing its antitumor activity and overcoming drug resistance. [, , , ]

Cytarabine (Ara-C)

Compound Description: Cytarabine, also known as cytosine arabinoside (Ara-C), is a pyrimidine nucleoside analog that interferes with DNA synthesis. It is widely used in the treatment of hematologic malignancies, particularly acute myeloid leukemia (AML). [, ]

Gemcitabine (dFdC)

Compound Description: Gemcitabine (dFdC) is another deoxycytidine analog with antitumor activity. It is used in the treatment of various solid tumors. Like cytarabine, gemcitabine also primarily induces S-phase arrest. []

Sapacitabine

Compound Description: Sapacitabine is an orally bioavailable prodrug of CNDAC. It is currently in clinical trials for various hematologic malignancies and solid tumors. [, , , ]

Relevance: Sapacitabine is directly relevant to CNDAC as it is metabolized in vivo to the active compound CNDAC. It shares the same mechanism of action, causing single-strand breaks that are converted to double-strand breaks during DNA replication. [, , , ]

2′-C-cyano-2′,3′-didehydro-2′,3′-dideoxycytidine (ddCNC)

Compound Description: 2′-C-cyano-2′,3′-didehydro-2′,3′-dideoxycytidine (ddCNC) is a de facto DNA chain-terminating nucleotide. It is formed as a result of the beta-elimination reaction that occurs after CNDAC is incorporated into DNA and a subsequent nucleotide is added. [, ]

Relevance: ddCNC is a direct product of CNDAC's mechanism of action. Its formation at the 3' terminus of DNA after CNDAC incorporation leads to chain termination and contributes to the cytotoxic effects of CNDAC. [, ]

2′-C-cyano-2′-deoxy-1-β-d-ribofuranosylcytosine (CNDC)

Compound Description: 2′-C-cyano-2′-deoxy-1-β-d-ribofuranosylcytosine (CNDC) is the 2'-epimer of CNDAC. It is formed through epimerization of CNDAC in alkaline conditions. Although less potent than CNDAC, CNDC also exhibits tumor cell growth inhibitory activity. []

Relevance: CNDC is structurally related to CNDAC, differing only in the configuration at the 2'-carbon. While both compounds show antitumor activity, CNDAC is significantly more potent. []

CNDAG [9-(2-C-cyano-2-deoxy-1-β-D-arabino-pentofuranosyl) guanine]

Compound Description: CNDAG is a deoxyguanosine analogue structurally related to CNDAC, with a guanine base instead of cytosine. Like CNDAC, it is thought to induce single-strand DNA breaks and is preferentially repaired by homologous recombination. []

Relevance: CNDAG's structural similarity and hypothesized similar mechanism of action to CNDAC makes it a relevant compound. The research suggests that despite lower potency compared to CNDAC, CNDAG might have distinct clinical activity. []

2-amino-9-(2-C-cyano-2-deoxy-1-β-D-arabino-pentofuranosyl)-6-methoxy purine (6-OMe)

Compound Description: This compound is a prodrug of CNDAG. It is converted to CNDAG by the enzyme adenosine deaminase (ADA). []

Relevance: As a prodrug of CNDAG, this compound is indirectly related to CNDAC. It allows for the delivery of CNDAG, which shares a similar mechanism of action with CNDAC. []

9-(2-C-cyano-2-deoxy-1-β-D-arabino-pentofuranosyl)-2,6-diaminopurine (6-NH2)

Compound Description: Similar to 6-OMe, this compound is another prodrug of CNDAG, also activated by adenosine deaminase (ADA) to release CNDAG. []

Relevance: As a prodrug of CNDAG, this compound has an indirect relevance to CNDAC. Its activation leads to the formation of CNDAG, which is structurally and mechanistically similar to CNDAC. []

5′-O-dipalmitoylphosphatidyl CNDAC (DPP-CNDAC)

Compound Description: DPP-CNDAC is a 5'-phosphatidyl derivative of CNDAC designed to improve its incorporation into liposomes for drug delivery purposes. It exhibits enhanced antitumor activity compared to CNDAC alone. [, , ]

Relevance: DPP-CNDAC is a derivative of CNDAC designed to optimize its delivery and therapeutic efficacy. It utilizes the same mechanism of action as CNDAC but with potential advantages in terms of pharmacokinetics and biodistribution. [, , ]

Source

CNDAC is synthesized through various chemical processes, often starting from naturally occurring nucleosides or their derivatives. The synthesis of CNDAC typically involves modifications to the sugar moiety and the base structure to enhance its efficacy as a chemotherapeutic agent.

Classification

CNDAC falls under the classification of nucleoside analogs, specifically designed to interfere with DNA synthesis and repair mechanisms. It is categorized as an antineoplastic agent due to its potential use in cancer therapy.

Synthesis Analysis

Methods

The synthesis of CNDAC can be achieved through several methods, including:

  • Chemical Synthesis: This involves multi-step reactions that modify existing nucleosides. For instance, starting from cytidine, specific chemical reactions introduce modifications at the 2' position of the sugar moiety.
  • Enzymatic Synthesis: Utilizing enzymes to catalyze specific reactions can lead to more selective modifications and potentially higher yields.

Technical Details

The synthesis process may involve steps such as protection and deprotection of functional groups, selective alkylation, and coupling reactions. For example, a common synthetic route includes the use of phosphoramidite chemistry for the construction of the nucleoside backbone.

Molecular Structure Analysis

Structure

CNDAC's molecular structure is characterized by a modified ribose sugar and a cytosine base. The key features include:

  • A 2'-C-methyl group on the ribose sugar.
  • The presence of a carbonyl group which is crucial for its mechanism of action.
Chemical Reactions Analysis

Reactions

CNDAC undergoes several important chemical reactions that are critical to its function:

  • Incorporation into DNA: Once administered, CNDAC is phosphorylated and incorporated into DNA during replication.
  • Induction of DNA Damage: The incorporation leads to single-strand breaks that can subsequently convert into double-strand breaks, triggering cellular apoptosis.

Technical Details

The reaction mechanism typically involves nucleophilic attack by the DNA polymerase on the activated form of CNDAC, leading to its incorporation into the growing DNA strand. This process is often evaluated using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Mechanism of Action

Process

CNDAC exerts its antitumor effects primarily through:

  1. DNA Incorporation: After phosphorylation, it mimics natural nucleotides and gets incorporated into DNA.
  2. Induction of Breaks: The unique structure leads to instability in the DNA helix, resulting in breaks that activate cellular repair pathways.
  3. Apoptosis: The accumulation of unrepaired DNA damage triggers programmed cell death in rapidly dividing cancer cells.

Data

Studies have shown that CNDAC's effectiveness can vary based on the type of cancer cells being targeted, with some studies indicating enhanced efficacy in certain leukemias and solid tumors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: CNDAC typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like methanol and dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: CNDAC exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The pKa values relevant for CNDAC indicate its behavior in biological systems, influencing its solubility and interaction with biological macromolecules.
Applications

Scientific Uses

CNDAC has shown promise in various scientific applications:

Properties

CAS Number

135598-68-4

Product Name

Cndac

IUPAC Name

(2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

InChI

InChI=1S/C10H12N4O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17)/t5-,6+,8-,9+/m0/s1

InChI Key

DCYBPMFXJCWXNB-JWIUVKOKSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

2'-cyano-2'-deoxyarabinofuranosylcytosine
2'-cyano-2'deoxy-1-beta-D-arabinofuranosylcytosine
CNDAC

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.